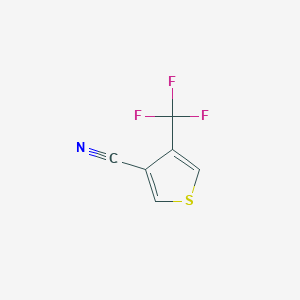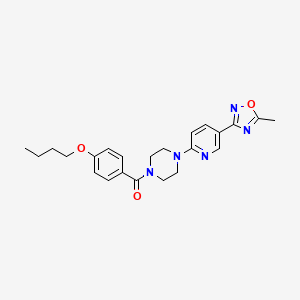
4-(3,4-Dimethoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3,4-Dimethoxybenzyl)morpholine” is a chemical compound with the molecular formula C13H19NO3 . It has an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H19NO3 . It has an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 237.295 Da and a monoisotopic mass of 237.136490 Da . More specific properties such as boiling point, density, and others are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Versatile Synthesis and Rational Design of Caged Morpholinos
One significant application of morpholine derivatives is in the development of caged morpholino oligonucleotides. These compounds are used to inactivate genes in optically transparent organisms like zebrafish, providing spatiotemporal control over embryonic gene function. The study by Ouyang et al. (2009) optimized methods for the design and synthesis of these compounds, using a dimethoxynitrobenzyl-based bifunctional linker, which simplifies the assembly process. This advancement facilitates the application of chemical probes in vivo for functional genomic studies (Ouyang et al., 2009).
Smart Morpholine-functional Statistical Copolymers
Morpholine-functional homopolymers and copolymers have been synthesized to explore their aqueous thermo-responsiveness. The research by Lessard et al. (2012) highlights the versatility of morpholine in polymer chemistry, especially in creating temperature-sensitive materials. These polymers have potential applications in drug delivery and responsive materials, showcasing the adaptability of morpholine derivatives in material science (Lessard et al., 2012).
Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases
The study by Supuran et al. (2013) investigated derivatives of morpholine as potent inhibitors of carbonic anhydrase enzymes. These compounds showed nanomolar inhibitory concentrations against several isoenzymes, highlighting the pharmaceutical potential of morpholine derivatives in designing enzyme inhibitors (Supuran et al., 2013).
Antioxidant Activity Analysis
Morpholine derivatives have also been studied for their antioxidant activities. The review by Munteanu and Apetrei (2021) discusses various analytical methods for determining antioxidant activity, indicating the broader chemical analysis applications for morpholine compounds in evaluating antioxidant properties of substances (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-3-11(9-13(12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODXXKHVBGLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

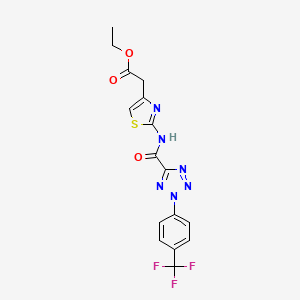
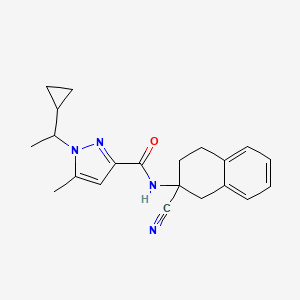

![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)
![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)
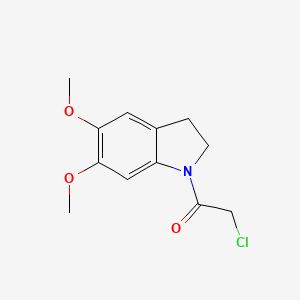
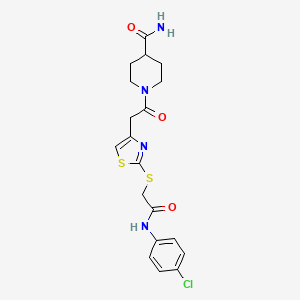
![ethyl 5-[[(4-chlorobenzoyl)amino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2724014.png)

![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)
![N-[4-(acetylamino)phenyl]-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2724022.png)
